molecular formula C20H19FO4 B1501326 Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate CAS No. 691856-87-8

Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate

Cat. No. B1501326
CAS RN: 691856-87-8
M. Wt: 342.4 g/mol
InChI Key: GABVJHBTVTZBOQ-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. This compound also has a fluorophenyl group attached, which suggests that it may have interesting chemical and physical properties due to the presence of the highly electronegative fluorine atom .


Molecular Structure Analysis

The molecular structure analysis of such a compound would involve understanding the spatial arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by several factors including the presence of the benzofuran ring, the fluorophenyl group, and the ester group. The reactivity of this compound could be explored through various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on its functional groups .

Scientific Research Applications

Crystallographic Analysis

The crystal structure of compounds related to Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been extensively studied. The crystallographic analysis reveals the importance of hydrogen bonds in the crystal packing of these compounds, highlighting the role of co-crystallized water molecules as strong hydrogen bond donors and acceptors (Yeong et al., 2018).

Antimicrobial and Antioxidant Properties

Compounds structurally similar to Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have demonstrated significant antimicrobial and antioxidant properties. These compounds have been synthesized and screened in vitro for their activities, indicating pharmaceutical potential (Raghavendra et al., 2016).

Antitumor Activity

Research on amino acid ester derivatives containing 5-fluorouracil, which shares a functional group similarity with Ethyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate, has shown potential antitumor activity against leukemia and liver cancer. This opens a pathway for the synthesis of novel compounds with similar structures to explore their application in cancer treatment (Xiong et al., 2009).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable and may be harmful if ingested or inhaled. Specific safety data would be found in the compound’s Material Safety Data Sheet .

properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-5-propan-2-yloxy-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO4/c1-4-23-20(22)18-16-11-15(24-12(2)3)9-10-17(16)25-19(18)13-5-7-14(21)8-6-13/h5-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABVJHBTVTZBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671856
Record name Ethyl 2-(4-fluorophenyl)-5-[(propan-2-yl)oxy]-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

691856-87-8
Record name Ethyl 2-(4-fluorophenyl)-5-(1-methylethoxy)-3-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691856-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-fluorophenyl)-5-[(propan-2-yl)oxy]-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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